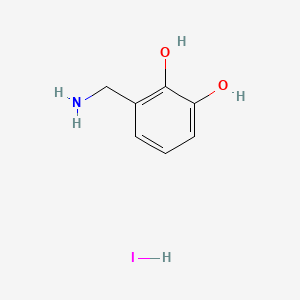
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is a chemical compound with the molecular formula C7H10INO2. It is also known as 3-(aminomethyl)benzene-1,2-diol hydroiodide. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains two hydroxyl groups in the ortho position. The hydriodide form indicates the presence of an iodide ion associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide typically involves the following steps:
Starting Material: The synthesis begins with 1,2-Benzenediol (catechol).
Formation of Hydriodide: The final step involves the reaction of the aminomethylated product with hydroiodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-(aminomethyl)-, hydriodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect oxidative stress pathways by scavenging free radicals or modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol (Catechol): Lacks the aminomethyl group, making it less reactive in certain types of chemical reactions.
3-(Aminomethyl)-1,2-benzenediol hydrobromide: Similar structure but with a bromide ion instead of an iodide ion.
Uniqueness
1,2-Benzenediol, 3-(aminomethyl)-, hydriodide is unique due to the presence of both the aminomethyl group and the iodide ion, which can influence its reactivity and biological activity. The iodide ion can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
79490-79-2 |
|---|---|
Molecular Formula |
C7H10INO2 |
Molecular Weight |
267.06 g/mol |
IUPAC Name |
3-(aminomethyl)benzene-1,2-diol;hydroiodide |
InChI |
InChI=1S/C7H9NO2.HI/c8-4-5-2-1-3-6(9)7(5)10;/h1-3,9-10H,4,8H2;1H |
InChI Key |
OADXMDCEXWFJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CN.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















